"Chroman-2-ylmethyl-isopropyl-amine hydrochloride" biological activity screening
"Chroman-2-ylmethyl-isopropyl-amine hydrochloride" biological activity screening
This technical guide details the biological activity screening protocol for Chroman-2-ylmethyl-isopropyl-amine hydrochloride (CAS: 81816-84-4). This compound represents a "privileged scaffold" in medicinal chemistry—the 2-substituted chroman —which serves as a bioisostere for tetralins and tryptamines, making it a high-priority candidate for Central Nervous System (CNS) drug discovery, particularly targeting Serotonin (5-HT) and Dopamine (DA) receptors.
A Technical Monograph for CNS Ligand Characterization
Compound Identity:
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IUPAC Name: N-propan-2-yl-1-(3,4-dihydro-2H-chromen-2-yl)methanamine hydrochloride
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CAS Number: 81816-84-4
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Molecular Formula: C13H19NO · HCl
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Core Scaffold: Benzopyran (Chroman) with a basic amine side chain.
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Target Class: GPCRs (Class A), specifically Monoamine Receptors.
Strategic Screening Rationale
The chroman-2-ylmethylamine motif is structurally analogous to the pharmacophores found in Sarizotan (5-HT1A agonist/D2 partial agonist), Robalzotan , and Repinotan . The presence of the isopropyl group on the amine suggests increased lipophilicity and steric bulk compared to a primary amine, potentially enhancing selectivity for 5-HT1A or Sigma-1 receptors over non-specific adrenergic targets.
The screening cascade is designed to validate this hypothesis, moving from in silico prediction to in vitro functional validation.
Visualization: The Screening Cascade
The following workflow outlines the logical progression for characterizing this NCE (New Chemical Entity).
Caption: Step-wise critical path for evaluating Chroman-2-ylmethyl-isopropyl-amine HCl, prioritizing "Fail Fast" criteria at binding and functional stages.
Phase 1: In Silico Profiling (Target Prediction)
Before wet-lab screening, computational modeling establishes the binding hypothesis.
Molecular Docking Protocol
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Target Structures:
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5-HT1A Receptor: PDB ID: 7E2X (Cryo-EM structure with agonist).
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Dopamine D2 Receptor: PDB ID: 6CM4 (Crystal structure with Risperidone).
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Methodology:
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Ligand Prep: Generate 3D conformers of Chroman-2-ylmethyl-isopropyl-amine. Protonate the secondary amine (pH 7.4).
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Grid Generation: Center grid box on the orthosteric binding pocket (defined by Asp3.32).
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Docking: Use Glide (Schrödinger) or AutoDock Vina.
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Scoring: Evaluate the Salt Bridge formation between the protonated amine and Asp116 (5-HT1A) or Asp114 (D2) . This interaction is critical for affinity.
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ADMET Prediction
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LogP: Predicted ~2.5–3.0 (Optimal for BBB penetration).
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TPSA: < 60 Ų (High CNS permeability).
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pKa: ~9.5 (Predominantly ionized at physiological pH).
Phase 2: In Vitro Binding Assays (Primary Screen)
This phase determines the affinity (
Radioligand Binding Protocol (5-HT1A & D2)
Objective: Determine if the compound displaces a known radioligand from the receptor.
| Parameter | 5-HT1A Assay Conditions | Dopamine D2 Assay Conditions |
| Source Tissue/Cell | CHO-K1 cells expressing h5-HT1A | CHO-K1 cells expressing hD2L |
| Radioligand | [³H]-8-OH-DPAT (0.5 nM) | [³H]-Methylspiperone (0.5 nM) |
| Non-Specific | 10 µM Serotonin (5-HT) | 10 µM Haloperidol |
| Incubation | 60 min @ 25°C | 60 min @ 25°C |
| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 |
| Detection | Liquid Scintillation Counting | Liquid Scintillation Counting |
Procedure:
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Preparation: Resuspend Chroman-2-ylmethyl-isopropyl-amine HCl in DMSO (10 mM stock). Dilute serially (10⁻⁵ M to 10⁻¹¹ M) in assay buffer.
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Incubation: Mix membrane preparation (10-20 µg protein), radioligand, and test compound in 96-well plates.
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Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI using a cell harvester to terminate the reaction.
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Analysis: Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Phase 3: Functional Assays (Secondary Screen)
Binding does not imply function. We must determine if the compound is an Agonist , Antagonist , or Partial Agonist . Since 5-HT1A and D2 are predominantly
cAMP Inhibition Assay (TR-FRET)
Principle: Agonist binding to
Protocol:
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Cell Seeding: Seed h5-HT1A-CHO cells (2,000 cells/well) in 384-well plates.
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Stimulation: Add Forskolin (10 µM) to stimulate cAMP production.
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Treatment: Add test compound (Chroman-2-ylmethyl-isopropyl-amine) at varying concentrations.
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Detection: Add LANCE Ultra cAMP detection reagents (Eu-cAMP tracer + ULight-anti-cAMP antibody).
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Readout: Measure TR-FRET signal on an EnVision plate reader.
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Agonist Effect: Decrease in TR-FRET signal (Lower cAMP).
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Antagonist Effect: No change alone; reverses 8-OH-DPAT effect.
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Visualization: Gi/o Signaling Pathway
Understanding the mechanistic readout is crucial for interpreting data.
Caption: Mechanism of Action for Gi-coupled receptor screening. The assay measures the suppression of Forskolin-induced cAMP.
Phase 4: ADME & Safety Profiling
For the chroman scaffold, metabolic stability and cardiac safety are the primary attrition risks.
hERG Potassium Channel Assay (Cardiotoxicity)
Many secondary amines with aromatic linkers block the hERG channel, leading to QT prolongation.
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Method: Automated Patch Clamp (e.g., QPatch or Patchliner).
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Protocol:
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CHO cells stably expressing hERG.
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Perfuse cells with Tyrode's solution.
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Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
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Apply Chroman-2-ylmethyl-isopropyl-amine (0.1, 1, 10, 30 µM).
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Pass Criteria:
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Metabolic Stability (Microsomal Stability)
The chroman ring is susceptible to benzylic hydroxylation by CYP450 enzymes.
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System: Human Liver Microsomes (HLM).
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Cofactor: NADPH.
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Timepoints: 0, 15, 30, 60 min.
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Analysis: LC-MS/MS quantification of parent compound remaining.
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Calculation:
References
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Methods in Molecular Biology: G Protein-Coupled Receptors: Signaling, Analysis, and Opportunities. Humana Press. Link
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Journal of Medicinal Chemistry: Structure-Activity Relationships of Chroman Derivatives at 5-HT1A Receptors. (Example: Robalzotan/Sarizotan studies). Link
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
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FDA Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Link
